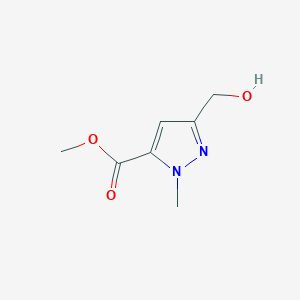

Methyl 5-hydroxymethyl-2-methyl-2H-pyrazole-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 5-(hydroxymethyl)-2-methylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c1-9-6(7(11)12-2)3-5(4-10)8-9/h3,10H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZHNDLRCKWKTSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)CO)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of Methyl 5-hydroxymethyl-2-methyl-2H-pyrazole-3-carboxylate: An In-depth Technical Guide

Foreword: The Significance of Substituted Pyrazoles

The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, renowned for its versatile biological activities and unique physicochemical properties. The specific substitution pattern of Methyl 5-hydroxymethyl-2-methyl-2H-pyrazole-3-carboxylate, featuring a hydroxymethyl group, a methyl ester, and N-methylation, presents a valuable scaffold for the development of novel therapeutics and functional materials. This guide provides a comprehensive overview of a plausible and efficient synthetic pathway to this target molecule, grounded in established chemical principles and supported by peer-reviewed literature. Our focus is on not just the procedural steps but the underlying chemical logic, enabling researchers to adapt and troubleshoot the synthesis as needed.

Strategic Approach to the Synthesis

The synthesis of this compound (Target Molecule 1 ) can be strategically approached through a multi-step sequence starting from a readily available precursor, diethyl 1H-pyrazole-3,5-dicarboxylate. This strategy hinges on the differential reactivity of the two ester groups and the regioselective N-methylation of the pyrazole ring. The key transformations include:

-

Regioselective N-methylation: Introduction of a methyl group at the N2 position of the pyrazole ring.

-

Selective Saponification: Hydrolysis of one of the two ethyl ester groups to a carboxylic acid.

-

Esterification: Conversion of the carboxylic acid to a methyl ester.

-

Selective Reduction: Reduction of the remaining ethyl ester to a primary alcohol.

This pathway is designed to maximize yield and purity at each step, with purification strategies outlined to ensure the high quality of intermediates and the final product.

Visualizing the Synthetic Workflow

The overall synthetic strategy is depicted in the following workflow diagram:

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of Key Intermediates

Step 1: N-Methylation of Diethyl 1H-pyrazole-3,5-dicarboxylate

The initial step involves the N-methylation of the pyrazole ring. The regioselectivity of this reaction is crucial. While methylation can occur at either N1 or N2, the use of sterically less demanding methylating agents like dimethyl sulfate or methyl iodide under basic conditions often leads to a mixture of isomers. However, for 3,5-disubstituted pyrazoles, the electronic and steric environment can favor one isomer. In this case, we anticipate the formation of the N1-methylated product as the major isomer.[1][2][3][4]

Protocol 1: N-Methylation

| Reagent/Parameter | Quantity/Value | Rationale |

| Diethyl 1H-pyrazole-3,5-dicarboxylate | 1.0 eq | Starting material. |

| Dimethyl sulfate | 1.1 eq | Methylating agent. |

| Potassium carbonate (K₂CO₃) | 1.5 eq | Base to deprotonate the pyrazole nitrogen. |

| Acetone | q.s. | Anhydrous solvent. |

| Temperature | Reflux | To drive the reaction to completion. |

| Reaction Time | 12-24 h | Monitored by TLC. |

Detailed Procedure:

-

To a solution of diethyl 1H-pyrazole-3,5-dicarboxylate in anhydrous acetone, add potassium carbonate.

-

Stir the suspension at room temperature for 30 minutes.

-

Add dimethyl sulfate dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate.

Step 2: Selective Saponification

With two ester groups present, selective hydrolysis of one is necessary. The ester at the C5 position is generally more sterically hindered by the N1-substituent, making the C3 ester more susceptible to nucleophilic attack. By carefully controlling the stoichiometry of the base and the reaction temperature, selective saponification can be achieved.[5][6]

Protocol 2: Selective Saponification

| Reagent/Parameter | Quantity/Value | Rationale |

| Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate | 1.0 eq | Substrate. |

| Sodium hydroxide (NaOH) | 1.05 eq | Base for hydrolysis. |

| Ethanol/Water (1:1) | q.s. | Solvent system. |

| Temperature | 0 °C to r.t. | To control the selectivity. |

| Reaction Time | 4-8 h | Monitored by TLC. |

Detailed Procedure:

-

Dissolve diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate in a 1:1 mixture of ethanol and water.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of sodium hydroxide (1.05 eq) in water dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 4-8 hours, monitoring by TLC.

-

Upon completion, remove the ethanol under reduced pressure.

-

Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material.

-

Acidify the aqueous layer to pH 2-3 with cold 1M HCl.

-

The resulting precipitate, 5-(ethoxycarbonyl)-2-methyl-2H-pyrazole-3-carboxylic acid, is collected by vacuum filtration, washed with cold water, and dried under vacuum.

Step 3: Methyl Esterification

The carboxylic acid intermediate is then converted to the corresponding methyl ester. A standard Fischer esterification using methanol in the presence of a catalytic amount of strong acid is a reliable method.

Protocol 3: Methyl Esterification

| Reagent/Parameter | Quantity/Value | Rationale |

| 5-(Ethoxycarbonyl)-2-methyl-2H-pyrazole-3-carboxylic acid | 1.0 eq | Substrate. |

| Methanol | q.s. | Reactant and solvent. |

| Sulfuric acid (conc.) | 0.1 eq | Acid catalyst. |

| Temperature | Reflux | To drive the esterification. |

| Reaction Time | 6-12 h | Monitored by TLC. |

Detailed Procedure:

-

Suspend 5-(ethoxycarbonyl)-2-methyl-2H-pyrazole-3-carboxylic acid in methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

After completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield ethyl 5-(methoxycarbonyl)-1-methyl-1H-pyrazole-3-carboxylate.

Part 2: Final Transformation to the Target Molecule

Step 4: Selective Reduction of the Ethyl Ester

The final step is the selective reduction of the ethyl ester at the C5 position to the hydroxymethyl group. Lithium borohydride (LiBH₄) is a suitable reagent for this transformation as it is a milder reducing agent than lithium aluminum hydride (LAH) and can selectively reduce esters in the presence of other functional groups, such as the methyl ester in this case, although careful control of conditions is necessary.[5]

Protocol 4: Selective Reduction

| Reagent/Parameter | Quantity/Value | Rationale |

| Ethyl 5-(methoxycarbonyl)-1-methyl-1H-pyrazole-3-carboxylate | 1.0 eq | Substrate. |

| Lithium borohydride (LiBH₄) | 1.5-2.0 eq | Reducing agent. |

| Tetrahydrofuran (THF) | q.s. | Anhydrous solvent. |

| Temperature | 0 °C to r.t. | To control the reaction rate. |

| Reaction Time | 2-4 h | Monitored by TLC. |

Detailed Procedure:

-

Dissolve ethyl 5-(methoxycarbonyl)-1-methyl-1H-pyrazole-3-carboxylate in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C.

-

Add lithium borohydride portion-wise, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, carefully quench the reaction by the dropwise addition of water at 0 °C, followed by 1M HCl to neutralize the excess reagent.

-

Extract the product into ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane) to afford the final product, This compound .

Characterization of the Final Product

The structure of the synthesized this compound (CAS: 1208081-25-7) should be confirmed by standard analytical techniques.[2][7][8]

Expected Analytical Data:

-

¹H NMR: Peaks corresponding to the pyrazole ring proton, the hydroxymethyl protons, the N-methyl protons, the O-methyl protons, and the hydroxyl proton.

-

¹³C NMR: Signals for the carbonyl carbons of the ester, the carbons of the pyrazole ring, the hydroxymethyl carbon, the N-methyl carbon, and the O-methyl carbon.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of the target compound (C₇H₁₀N₂O₃, MW: 170.17).[7]

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for the O-H stretch of the alcohol, the C=O stretch of the ester, and C-N and C=C stretches of the pyrazole ring.

Scientific Rationale and Causality

The choice of each reagent and reaction condition in this synthetic guide is deliberate and based on fundamental principles of organic chemistry.

-

Regioselectivity in N-alkylation: The outcome of the N-methylation of unsymmetrical pyrazoles is a well-studied area. The regioselectivity is influenced by the nature of the substituents on the pyrazole ring, the alkylating agent, the base, and the solvent. While a mixture of isomers is possible, the steric and electronic effects in 3,5-disubstituted pyrazoles often favor one isomer, which can be separated chromatographically.[1][4][9]

-

Selective Functional Group Manipulation: The ability to selectively modify one of two similar functional groups is a common challenge in organic synthesis. In this pathway, the selective saponification of one ester group and the selective reduction of another are key transformations. These are achieved by exploiting the subtle differences in the electronic and steric environments of the two ester groups and by choosing reagents with appropriate reactivity.

-

Purity and Characterization: Each step of the synthesis includes a purification protocol to ensure the removal of byproducts and unreacted starting materials. The use of chromatographic techniques is essential for obtaining high-purity intermediates, which is critical for the success of subsequent steps. The final characterization confirms the identity and purity of the target molecule.

Conclusion

The synthesis of this compound presented in this technical guide provides a robust and logical pathway for researchers in drug discovery and materials science. By understanding the rationale behind each step, scientists can confidently execute this synthesis and adapt it for the preparation of related analogues. The principles of regioselectivity and selective functional group manipulation highlighted herein are broadly applicable in the synthesis of complex heterocyclic molecules.

References

-

Yang, E., & Dalton, D. M. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry, 89(6), 4221–4224. [Link]

-

Howei Pharm. (n.d.). This compound 95+%. Retrieved from [Link]

-

R Discovery. (2024, February 29). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. [Link]

-

Stock, N., & Reinsch, H. (2021). Synthesis and Crystal Structure of Two Fe(III) Pyrazole-3,5-Dicarboxylates. Inorganics, 9(10), 75. [Link]

-

Nanjing Bike Biotechnology Co., Ltd. (n.d.). This compound. Retrieved from [Link]

-

Parajuli, R., et al. (2015). Synthesis, Characterization and Evaluation of Cytotoxic and Antibacterial Activities of Some Pyrazolone Derivatives. Oriental Journal of Chemistry, 31(4), 2099-2106. [Link]

-

Clasen, R., & Wightman, R. H. (1986). Reduction of some esters of pyrazole-3,4-dicarboxylic acid. Journal of the Chemical Society, Perkin Transactions 1, 2231-2234. [Link]

-

Katritzky, A. R., Wang, M., Zhang, S., Voronkov, M. V., & Steel, P. J. (2001). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry, 66(20), 6787–6791. [Link]

-

Semantic Scholar. (2024, February 29). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. [Link]

-

Khan, I., et al. (2018). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank, 2018(4), M1013. [Link]

-

Slaninova, J., et al. (2022). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Molecules, 27(15), 4764. [Link]

-

Slaninova, J., et al. (2022). Regioselective Synthesis of 5- and 3-Hydroxy- N-Aryl-1 H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Molecules, 27(15), 4764. [Link]

-

Tozlu, İ., Taşdemir, V., Güner, A., & Genç, H. (2022). Synthesis, Cyclization and Nucleophilic Substitution Reactions of Substituted Pyrazole Carboxylic Acid. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(1), 221-234. [Link]

-

Svete, J., et al. (2019). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 24(12), 2296. [Link]

-

de Oliveira, C. S., et al. (2014). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. The Journal of Organic Chemistry, 79(1), 337-344. [Link]

- Google Patents. (2016). CN105837601A - Preparation method of 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile.

-

Trofimov, B. A., et al. (2018). Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes. Molecules, 23(10), 2462. [Link]

-

Phutdhawong, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(2), 733-740. [Link]

-

Phutdhawong, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. ResearchGate. [Link]

Sources

- 1. 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid [mdpi.com]

- 2. This compound | 1208081-25-7 [chemicalbook.com]

- 3. Reduction of some esters of pyrazole-3,4-dicarboxylic acid - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. semanticscholar.org [semanticscholar.org]

- 5. CN105646355A - Preparation method of 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile - Google Patents [patents.google.com]

- 6. Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CAS 1208081-25-7 C7H10N2O3 this compound 95+% - CMO,CDMO,Custom Synthesis-Howei Pharm [howeipharm.com]

- 8. This compound | Building block | 产品中心 | Nanjing Bike Biotechnology Co., Ltd [bicbiotech.com]

- 9. discovery.researcher.life [discovery.researcher.life]

An In-Depth Technical Guide to Methyl 5-hydroxymethyl-2-methyl-2H-pyrazole-3-carboxylate

This guide provides a comprehensive technical overview of Methyl 5-hydroxymethyl-2-methyl-2H-pyrazole-3-carboxylate, a key heterocyclic building block in contemporary drug discovery and organic synthesis. Intended for researchers, medicinal chemists, and process development scientists, this document elucidates the compound's core properties, outlines a robust synthetic pathway, details its chemical reactivity, and explores its potential applications, with a particular focus on its role as a strategic intermediate.

Introduction: The Significance of Substituted Pyrazoles

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its five-membered aromatic ring, containing two adjacent nitrogen atoms, offers a unique combination of chemical stability, synthetic versatility, and the ability to engage in various biological interactions.[3][4] The strategic placement of substituents on the pyrazole ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity. This compound (CAS No. 1208081-25-7) is a trifunctional building block of particular interest, incorporating a reactive hydroxymethyl group, a synthetically versatile ester, and a specific N-methylation pattern that dictates its three-dimensional structure and potential interactions.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental to its application in research and development.

Core Properties

The key physicochemical properties of this compound are summarized in the table below. Experimentally determined data for properties such as melting and boiling points are not widely available in the public domain and would typically be determined empirically upon synthesis.

| Property | Value | Source |

| CAS Number | 1208081-25-7 | [5] |

| Molecular Formula | C₇H₁₀N₂O₃ | [5] |

| Molecular Weight | 170.17 g/mol | [5] |

| IUPAC Name | methyl 5-(hydroxymethyl)-2-methyl-1H-pyrazole-3-carboxylate |

Spectroscopic Characterization

While specific spectra for this exact compound are not readily published, a detailed analysis of its structure allows for the confident prediction of its key spectroscopic features based on data from closely related analogues.[6][7]

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be highly informative. The N-methyl group will appear as a sharp singlet, likely in the range of 3.8-4.0 ppm. The methyl ester protons will also present as a singlet, typically around 3.9 ppm. The methylene protons of the hydroxymethyl group should appear as a singlet (or a doublet if coupled to the hydroxyl proton, which is often exchangeable) between 4.5 and 4.8 ppm. The single proton on the pyrazole ring (H4) is anticipated to be a singlet in the aromatic region, likely around 6.5-7.0 ppm. The hydroxyl proton will be a broad singlet, the chemical shift of which is highly dependent on concentration and solvent.

-

¹³C NMR: The carbon NMR will show seven distinct signals. The N-methyl and ester methyl carbons will be in the upfield region (around 35-40 ppm and 50-55 ppm, respectively). The methylene carbon of the hydroxymethyl group is expected around 55-60 ppm. The pyrazole ring carbons will have characteristic shifts, with C4 appearing around 110-115 ppm, and the substituted carbons C3 and C5 appearing further downfield (in the 140-160 ppm range). The carbonyl carbon of the ester will be the most downfield signal, typically in the 160-165 ppm region.

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorbances. A broad peak in the region of 3200-3500 cm⁻¹ will indicate the O-H stretching of the hydroxyl group. The C=O stretch of the ester will be a strong, sharp band around 1700-1725 cm⁻¹. C-H stretching vibrations for the methyl and methylene groups will be observed in the 2850-3000 cm⁻¹ range. Aromatic C=C and C=N stretching vibrations from the pyrazole ring are expected in the 1450-1600 cm⁻¹ region.

2.2.3. Mass Spectrometry (MS)

In mass spectrometry, the molecular ion peak [M]⁺ would be observed at m/z = 170.17. Common fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, m/z = 31), the hydroxymethyl group (-CH₂OH, m/z = 31), or the entire ester group (-COOCH₃, m/z = 59).

Synthesis and Purification

Caption: Proposed synthetic workflow for the target compound.

Step-by-Step Experimental Protocol

Step 1: N-Methylation of Diethyl 1H-pyrazole-3,5-dicarboxylate

-

Rationale: The first step involves the regioselective methylation of the pyrazole nitrogen. The use of a mild base like potassium carbonate and an alkylating agent such as methyl iodide is a standard and effective method for this transformation.[9] Acetone is a suitable solvent due to its polarity and ease of removal.

-

Procedure:

-

To a solution of diethyl 1H-pyrazole-3,5-dicarboxylate (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

-

Stir the suspension at room temperature and add methyl iodide (1.2 eq) dropwise.

-

Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

-

Cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

The crude product, diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate, can be purified by column chromatography or used directly in the next step if sufficiently pure.

-

Step 2: Selective Monohydrolysis

-

Rationale: This step aims to selectively hydrolyze one of the two ester groups. The ester at the 5-position is generally more sterically hindered by the N-methyl group, leading to preferential hydrolysis of the ester at the 3-position under carefully controlled conditions (e.g., using a limited amount of base). However, for this specific isomer, we target the hydrolysis of the 5-carboxylate. A more reliable approach is the selective hydrolysis of one ester, which has been documented in similar systems.[9]

-

Procedure:

-

Dissolve the diester from Step 1 (1.0 eq) in a mixture of methanol and water.

-

Cool the solution in an ice bath and add a solution of potassium hydroxide (1.0 eq) in water dropwise.

-

Allow the reaction to stir at room temperature, monitoring carefully by TLC to maximize the formation of the mono-acid.

-

Once the reaction is complete, remove the methanol under reduced pressure.

-

Acidify the aqueous residue with cold 1M HCl to a pH of 2-3, leading to the precipitation of the product.

-

Filter the solid, wash with cold water, and dry to yield 3-(ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid.

-

Step 3 & 4: Esterification and Selective Reduction

-

Rationale: The carboxylic acid is first converted to the methyl ester. Subsequently, the ester at the 5-position needs to be selectively reduced to the corresponding alcohol. Lithium borohydride (LiBH₄) is a suitable reagent for this transformation as it is less reactive than lithium aluminum hydride (LiAlH₄) and can often selectively reduce esters in the presence of other functional groups under controlled conditions.[9]

-

Procedure:

-

(Esterification) Dissolve the mono-acid from Step 2 in methanol and add a catalytic amount of sulfuric acid. Heat to reflux until the reaction is complete (monitored by TLC). Neutralize the reaction, extract with an organic solvent, and purify to obtain dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate.

-

(Selective Reduction) Dissolve the resulting dimethyl ester (1.0 eq) in a suitable solvent like THF.

-

Cool the solution to 0 °C and add a solution of LiBH₄ (1.0-1.2 eq) portion-wise.

-

Stir the reaction at 0 °C to room temperature, monitoring by TLC for the disappearance of the starting material and the formation of the desired product.

-

Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the target compound, this compound.

-

Chemical Reactivity and Synthetic Utility

The functionality present in this compound provides multiple avenues for further synthetic transformations.

Caption: Key reactivity pathways of the target compound.

Reactions at the Hydroxymethyl Group

The primary alcohol is a versatile functional group that can undergo a range of reactions:

-

Activation and Nucleophilic Substitution: As demonstrated in the patent literature, the hydroxyl group can be readily activated, for example, by conversion to a mesylate or tosylate. This transforms the hydroxyl into a good leaving group, facilitating subsequent nucleophilic substitution with a variety of nucleophiles (e.g., azides, amines, cyanides) to introduce further diversity.

-

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde using mild oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP). Further oxidation to the carboxylic acid can be achieved with stronger oxidizing agents such as potassium permanganate.

Reactions at the Ester Group

-

Hydrolysis: The methyl ester can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid. This acid can then be coupled with amines to form amides, a common linkage in pharmaceutical compounds.

-

Reduction: While the hydroxymethyl group is already a reduced form, the ester can be further reduced to a primary alcohol under more forcing conditions, for instance, with a stronger reducing agent like LiAlH₄, which would also reduce the existing hydroxymethyl group if not protected.

Applications in Drug Discovery

The primary documented application of this compound is as a key intermediate in the synthesis of inhibitors of Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a crucial regulator of the cell cycle, and its dysregulation is implicated in the proliferation of cancer cells. The ability to functionalize both the hydroxymethyl and the ester groups allows for the construction of complex molecules designed to fit into the ATP-binding pocket of CDK2.

Beyond this specific application, the broader class of pyrazole carboxylates and hydroxymethyl pyrazoles are known to exhibit a wide range of biological activities, including:

-

Anticancer: Many pyrazole derivatives have shown potent cytotoxic effects against various cancer cell lines.[10]

-

Anti-inflammatory: The pyrazole scaffold is a well-known pharmacophore in the design of anti-inflammatory agents.[1]

-

Antimicrobial: Numerous pyrazole-containing compounds have demonstrated significant antibacterial and antifungal properties.[4][10]

The structural features of this compound make it an attractive starting point for the exploration of new chemical space in the development of novel therapeutics in these and other disease areas.

Conclusion

This compound is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its trifunctional nature provides a platform for the introduction of molecular diversity, enabling the synthesis of complex target molecules. While its primary documented use is in the synthesis of CDK2 inhibitors, the rich pharmacology of the pyrazole nucleus suggests that this compound holds significant potential for the development of a wide array of novel therapeutic agents. The synthetic route and reactivity profile detailed in this guide provide a solid foundation for its utilization in drug discovery and development programs.

References

- CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.

- Howei Pharm.

- Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. (2022). PubMed Central.

- CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.

- Synthesis of 2,5-disubstituted oxazoles via cobalt(iii)-catalyzed cross-coupling of N-pivaloyloxyamides and alkynes.

- 5-Methyl-1H-pyrazole-3-carboxylic acid synthesis. ChemicalBook.

- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

- Ethyl 5-methyl-1H-pyrazole-3-carboxylate | Biochemical Reagent. MedchemExpress.com.

- Current status of pyrazole and its biological activities. PMC - PubMed Central.

- Preparation method of 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile.

- Synthesis, characterization and biological evaluation of some novel carboxamide deriv

- 1H and 13C NMR study of perdeuterated pyrazoles. (2006).

- 5 Combin

- Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2020).

- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research.

- Regioselective Synthesis of 1-Aryl-3,4-substituted/annulated-5-(methylthio)pyrazoles and 1-Aryl-3-(methylthio)-4,5-substituted/annulated Pyrazoles.

- 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives. (1978).

- Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (2021).

- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2022). MDPI.

- Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PMC - PubMed Central.

- Ethyl 5-methyl-1H-pyrazole-3-carboxyl

- Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI.

- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

- PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. (2013).

- Synthesis and Pharmacological Activities of Pyrazole Deriv

- SYNTHESIS AND CYTOTOXICITY ACTIVITY OF SOME NOVEL HYDRAZIDE, PYRAZOLE, ISOXAZOLE, PYRIMIDINE AND FUSED PYRAN-2-ONE DERIV

- Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Deriv

- Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxyl

- 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. the NIST WebBook.

Sources

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. mdpi.com [mdpi.com]

- 4. pharmatutor.org [pharmatutor.org]

- 5. Synthesis of 2,5-disubstituted oxazoles via cobalt(iii)-catalyzed cross-coupling of N-pivaloyloxyamides and alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN105646355A - Preparation method of 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile - Google Patents [patents.google.com]

- 10. jocpr.com [jocpr.com]

A Senior Application Scientist's Guide to the Structural Elucidation of Methyl 5-hydroxymethyl-2-methyl-2H-pyrazole-3-carboxylate

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Pyrazole Scaffold and the Analytical Imperative

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, from anti-inflammatory drugs like celecoxib to potent anticancer and antimicrobial agents.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in drug design. However, the synthesis of substituted pyrazoles can often yield a mixture of regioisomers, making unambiguous structural confirmation not just a procedural step, but a scientific necessity.

This guide provides an in-depth, methodology-focused walkthrough for the complete structural elucidation of a specific, multi-functionalized pyrazole: Methyl 5-hydroxymethyl-2-methyl-2H-pyrazole-3-carboxylate. The target molecule, with a molecular formula of C₇H₁₀N₂O₃ and a molecular weight of 170.17 g/mol , presents a classic elucidation challenge that requires a synergistic application of modern spectroscopic techniques.[4] We will move beyond a simple recitation of data, focusing instead on the strategic integration of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy to build a conclusive, self-validating structural argument.[5][6]

The Strategic Workflow: A Multi-Pronged Spectroscopic Approach

The elucidation of an unknown molecular structure is a process of systematic deduction. Each analytical technique provides a unique piece of the puzzle. Our strategy is designed to first gather broad, confirmatory data (molecular weight, functional groups) and then progressively drill down to the atomic level to establish the precise connectivity of the molecular framework.

Caption: Overall workflow for structure elucidation.

Part 1: Mass Spectrometry – Defining the Molecular Boundaries

Causality: The first step in any elucidation is to confirm the molecular mass of the compound. Electron Ionization Mass Spectrometry (EI-MS) not only provides the molecular weight via the molecular ion (M⁺˙) but also induces reproducible fragmentation, offering a preliminary roadmap of the molecule's constituent parts.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a volatile solvent (e.g., methanol or dichloromethane).

-

Injection: Introduce the sample into the mass spectrometer via direct infusion or through a GC inlet.

-

Ionization: Utilize a standard electron ionization energy of 70 eV. This energy level is crucial as it is high enough to cause consistent fragmentation patterns that are well-documented in spectral libraries.

-

Analysis: Scan a mass-to-charge (m/z) range from 50 to 300 amu to ensure capture of the molecular ion and all significant fragments.

Data Interpretation: Assembling the Fragments

The mass spectrum serves as a validation system. The presence of the molecular ion confirms the compound's elemental composition, while the fragmentation pattern must be consistent with the proposed structure.

Table 1: Predicted EI-MS Fragmentation Data

| m/z Value | Proposed Fragment | Identity / Neutral Loss | Significance |

|---|---|---|---|

| 170 | [C₇H₁₀N₂O₃]⁺˙ | Molecular Ion (M⁺˙) | Confirms the molecular formula and weight. |

| 155 | [M - CH₃]⁺ | Loss of a methyl radical | Unlikely to be a primary fragment. |

| 139 | [M - OCH₃]⁺ | Loss of the ester methoxy radical | A key indicator of a methyl ester functionality. |

| 111 | [M - COOCH₃]⁺ | Loss of the entire carbomethoxy group | Confirms the presence of the methyl ester group. |

| 152 | [M - H₂O]⁺ | Loss of water | Suggests the presence of a hydroxyl group. |

| 124 | [Fragment] | Expulsion of HCN from pyrazole ring | A characteristic fragmentation pathway for pyrazoles.[7] |

The key diagnostic peaks are the molecular ion at m/z 170 and the fragment at m/z 139 , representing the loss of the methoxy group from the ester. This combination provides strong initial evidence for the overall molecular composition and the presence of a methyl ester.

Part 2: Infrared Spectroscopy – Identifying the Chemical Bonds

Causality: IR spectroscopy is a rapid, non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.[8] This allows for the direct confirmation of key structural components suggested by the molecular formula.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal. No extensive sample preparation is required.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.

-

Scan: Collect the spectrum over a range of 4000 to 600 cm⁻¹. Typically, 16-32 scans are co-added to achieve a high signal-to-noise ratio.

-

Background Correction: A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.

Data Interpretation: A Vibrational Fingerprint

Each peak in the IR spectrum corresponds to a specific type of bond vibration. The combination of these peaks provides a definitive list of the functional groups present.

Table 2: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

|---|---|---|---|

| ~3400 (broad) | O-H stretch | Hydroxymethyl (-CH₂OH) | Confirms the presence of the alcohol group. |

| ~2950 | C-H stretch | Aliphatic (CH₃, CH₂) | Indicates the methyl and methylene groups. |

| ~1725 (strong) | C=O stretch | Ester (-COOCH₃) | Unambiguous evidence for the ester carbonyl.[9] |

| ~1580 | C=N, C=C stretch | Pyrazole Ring | Characteristic of the aromatic heterocyclic core.[10] |

| ~1250 & ~1100 | C-O stretch | Ester & Alcohol | Corroborates the presence of the ester and alcohol groups. |

The most diagnostic signals are the broad O-H stretch around 3400 cm⁻¹ and the very strong, sharp C=O stretch at ~1725 cm⁻¹. Together, these data points confirm the presence of both the hydroxymethyl and the methyl ester functionalities, validating the MS fragmentation analysis.

Part 3: NMR Spectroscopy – Mapping the Atomic Connectivity

Causality: While MS and IR confirm the components, Nuclear Magnetic Resonance (NMR) spectroscopy provides the definitive atomic-level map of the structure. ¹H NMR reveals the number and environment of all hydrogen atoms, while ¹³C NMR does the same for the carbon skeleton. Advanced 2D NMR techniques then connect these atoms to reveal the final structure.[11]

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Accurately weigh 10-15 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to slow the exchange of the -OH proton, allowing it to be observed more clearly.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse ('zg30').

-

Number of Scans: 16 scans.

-

Relaxation Delay: 2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse with NOE ('zgpg30').

-

Number of Scans: 1024 scans (due to the lower natural abundance of ¹³C).

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale to the residual solvent peak.

Data Interpretation: Building the Framework

¹H NMR Analysis: Each signal provides four key pieces of information: chemical shift (electronic environment), integration (number of protons), multiplicity (neighboring protons), and coupling constant (spatial relationship).

Table 3: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~6.85 | Singlet | 1H | H-4 (Pyrazole) | The sole proton on the electron-rich pyrazole ring. |

| ~5.40 | Triplet | 1H | -OH | Hydroxyl proton, coupled to the adjacent CH₂. |

| ~4.60 | Doublet | 2H | -CH₂OH | Methylene protons adjacent to the hydroxyl group. |

| ~3.95 | Singlet | 3H | N-CH₃ | Methyl group attached to the pyrazole nitrogen, deshielded. |

| ~3.80 | Singlet | 3H | O-CH₃ | Ester methyl group protons. |

¹³C NMR Analysis: The ¹³C spectrum reveals all unique carbon atoms in the molecule.

Table 4: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~162.0 | C=O (Ester) | Carbonyl carbon, highly deshielded. |

| ~148.0 | C-5 (Pyrazole) | Carbon bearing the -CH₂OH group. |

| ~140.0 | C-3 (Pyrazole) | Carbon bearing the ester group. |

| ~110.0 | C-4 (Pyrazole) | The sole protonated carbon on the ring.[12] |

| ~55.0 | -CH₂OH | Carbon of the hydroxymethyl group. |

| ~52.0 | -OCH₃ | Ester methoxy carbon. |

| ~38.0 | N-CH₃ | N-methyl carbon. |

Confirmation with 2D NMR: The Unambiguous Links

While the 1D spectra provide a strong hypothesis, 2D NMR experiments like Heteronuclear Multiple Bond Correlation (HMBC) provide the definitive proof of connectivity by showing correlations between protons and carbons that are 2-3 bonds away. This is the ultimate self-validating system.

Caption: Key HMBC correlations confirming substituent positions.

Critical HMBC Correlations:

-

¹H(N-CH₃) to ¹³C(C3) and ¹³C(C5): The protons of the N-methyl group will show a correlation to both adjacent ring carbons (C3 and C5). This is the single most important experiment to definitively prove the N-2 methylation position and rule out other isomers.

-

¹H(-CH₂OH) to ¹³C(C5) and ¹³C(C4): The methylene protons will correlate to the carbon they are attached to (C5) and the adjacent ring carbon (C4), locking the hydroxymethyl group into the C5 position.

-

¹H(O-CH₃) to ¹³C(C=O): The ester methyl protons will show a strong correlation to the ester carbonyl carbon, confirming the methyl ester group.

Conclusion: A Synthesized and Validated Structure

By systematically integrating the data from MS, IR, and NMR, we arrive at the unambiguous structure of this compound.

-

MS established the correct molecular formula and weight (C₇H₁₀N₂O₃, 170.17 g/mol ).

-

IR confirmed the presence of the key functional groups: an alcohol (-OH), an ester (C=O), and the pyrazole ring.

-

¹H and ¹³C NMR provided the complete carbon-hydrogen framework, identifying all unique proton and carbon environments.

-

2D NMR (HMBC) served as the final validation, unequivocally linking the substituents to their specific positions on the pyrazole ring.

This multi-technique approach ensures a high degree of confidence in the final structure, a critical requirement for any downstream application in research and development, from patent filings to regulatory submissions. The principles and workflow detailed herein represent a robust and reliable strategy for the structural elucidation of complex heterocyclic molecules.

References

-

Frizzo, C. P., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. Available at: [Link]

-

Wang, Z-L., et al. (2010). Synthesis, Crystal Structure and Biological Evaluation of Novel 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol Derivatives. PubMed. Available at: [Link]

-

Frizzo, C. P., et al. (2022). Fragmentation of the [M − NO2]+ of methyl-1-nitropyrazoles. ResearchGate. Available at: [Link]

-

Avram, S., et al. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC - NIH. Available at: [Link]

-

Naim, M. J., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Available at: [Link]

-

Intertek. Molecular Structure Characterisation and Structural Elucidation. Intertek. Available at: [Link]

-

Semantic Scholar. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Semantic Scholar. Available at: [Link]

-

MDPI. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

-

Howei Pharm. This compound 95+%. Howei Pharm. Available at: [Link]

-

American Chemical Society. (2023). Hydrophobic Metal–Organic Frameworks Enable Superior High-Pressure Ammonia Storage through Geometric Design. ACS Publications. Available at: [Link]

-

MDPI. (2016). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. Available at: [Link]

-

KTU ePubl. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. KTU ePubl. Available at: [Link]

-

ResearchGate. (1998). Mass spectrometric study of some pyrazoline derivatives. ResearchGate. Available at: [Link]

-

ResearchGate. FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). ResearchGate. Available at: [Link]

-

ResearchGate. (2005). 1-(Hydroxymethyl)-3,5-dimethylpyrazole. ResearchGate. Available at: [Link]

-

NPTEL. (2013). Mod-05 Lec-05 Overview of Structure Determination in Heterocyclic Chemistry. YouTube. Available at: [Link]

-

PubChem. ethyl 1H-pyrazole-4-carboxylate. PubChem. Available at: [Link]

-

RSC Publishing. (1967). A vibrational assignment for pyrazole. Journal of the Chemical Society B: Physical Organic. Available at: [Link]

-

University College Dublin. Structure Determination and Aromatic Heterocyclic Chemistry (CHEM30210). UCD. Available at: [Link]

-

science24.com. (2006). Mass Fragmentation Pattern of Some Pyrazolo[1,5-a]pyrimidine Derivatives. science24.com. Available at: [Link]

-

Journal of Chemical and Pharmaceutical Sciences. Structural elucidation of compounds using different types of spectroscopic techniques. JOCAPS. Available at: [Link]

-

PMC - NIH. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PMC - NIH. Available at: [Link]

-

PubChem. 5-methyl-1H-pyrazole-3-carboxylic acid. PubChem. Available at: [Link]

-

Nanjing Bike Biotechnology Co., Ltd. This compound. bike-bio.com. Available at: [Link]

-

ResearchGate. (2012). 1H and 13C NMR Characterization of Pyrazole Carboxamide Derivatives. ResearchGate. Available at: [Link]

-

ResearchGate. (2001). 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. Available at: [Link]

- Google Patents. Preparation method of 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile. Google Patents.

-

ResearchGate. (2015). Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. ResearchGate. Available at: [Link]

Sources

- 1. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound | 1208081-25-7 [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. jchps.com [jchps.com]

- 9. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate | MDPI [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. epubl.ktu.edu [epubl.ktu.edu]

An In-depth Technical Guide to Methyl 3-(hydroxymethyl)-1-methyl-1H-pyrazole-5-carboxylate (CAS 1208081-25-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of methyl 3-(hydroxymethyl)-1-methyl-1H-pyrazole-5-carboxylate (CAS 1208081-25-7), a key intermediate in the synthesis of advanced therapeutic agents. This document elucidates the compound's structural features, available physicochemical data, and its significant role in the development of Cyclin-Dependent Kinase 2 (CDK2) inhibitors. Furthermore, it outlines a putative synthetic pathway, discusses relevant analytical characterization techniques, and explores the biological context of its application in cancer research. This guide is intended to serve as a valuable resource for researchers and professionals engaged in medicinal chemistry and drug discovery.

Introduction: The Significance of Pyrazole Scaffolds in Medicinal Chemistry

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of enzyme inhibitors and receptor modulators. The subject of this guide, methyl 3-(hydroxymethyl)-1-methyl-1H-pyrazole-5-carboxylate, has emerged as a critical building block in the synthesis of a new generation of selective CDK2 inhibitors, which hold promise for targeted cancer therapy.[1][2] Understanding the chemical intricacies of this intermediate is paramount for the efficient and reproducible synthesis of these potential life-saving drugs.

Chemical Identity and Physicochemical Properties

Methyl 3-(hydroxymethyl)-1-methyl-1H-pyrazole-5-carboxylate is a substituted pyrazole derivative with the following identifiers:

| Property | Value | Source |

| CAS Number | 1208081-25-7 | N/A |

| IUPAC Name | methyl 3-(hydroxymethyl)-1-methyl-1H-pyrazole-5-carboxylate | N/A |

| Molecular Formula | C₇H₁₀N₂O₃ | N/A |

| Molecular Weight | 170.17 g/mol | N/A |

| Appearance | Solid (predicted) | N/A |

| Melting Point | No data available | N/A |

| Boiling Point | No data available | N/A |

| Solubility | No data available | N/A |

Structural Elucidation Workflow

The structural confirmation of a newly synthesized batch of methyl 3-(hydroxymethyl)-1-methyl-1H-pyrazole-5-carboxylate would typically involve a suite of spectroscopic techniques.

Putative Synthesis of Methyl 3-(hydroxymethyl)-1-methyl-1H-pyrazole-5-carboxylate

While a specific, detailed, and publicly available synthesis protocol for CAS 1208081-25-7 is not documented, a plausible synthetic route can be inferred from established methods for preparing substituted pyrazole-5-carboxylates.[5][6][7] A common and effective strategy involves the cyclocondensation of a β-dicarbonyl compound or its equivalent with a hydrazine derivative.

Conceptual Synthetic Pathway

Hypothetical Experimental Protocol

This protocol is a generalized representation and would require optimization for specific laboratory conditions.

-

Reaction Setup: To a solution of a suitable β-ketoester precursor in a polar aprotic solvent such as ethanol or methanol, add an equimolar amount of methylhydrazine at room temperature.

-

Cyclization: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

-

Reduction: The resulting pyrazole-3-carboxylate can then be selectively reduced at the ester group on the side chain to the corresponding hydroxymethyl group using a mild reducing agent like lithium borohydride (LiBH₄) in an ethereal solvent like tetrahydrofuran (THF).

-

Final Purification: After quenching the reaction and standard aqueous work-up, the final product, methyl 3-(hydroxymethyl)-1-methyl-1H-pyrazole-5-carboxylate, can be purified by recrystallization or column chromatography.

Spectroscopic Characterization (Predicted)

Although experimental spectra for CAS 1208081-25-7 are not publicly available, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.[8][9][10]

¹H NMR (Proton Nuclear Magnetic Resonance)

-

Methyl Ester (-OCH₃): A singlet integrating to three protons, expected around δ 3.8-4.0 ppm.

-

N-Methyl (-NCH₃): A singlet integrating to three protons, likely in the range of δ 3.9-4.2 ppm.

-

Hydroxymethyl (-CH₂OH): A singlet or doublet integrating to two protons, expected between δ 4.5-4.8 ppm. The multiplicity will depend on the coupling with the hydroxyl proton.

-

Pyrazole Ring Proton (-CH=): A singlet integrating to one proton, anticipated in the aromatic region, likely around δ 6.5-7.0 ppm.

-

Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is concentration and solvent-dependent.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

-

Methyl Ester Carbonyl (C=O): A signal in the downfield region, typically around δ 160-165 ppm.

-

Pyrazole Ring Carbons: Three distinct signals for the C3, C4, and C5 carbons of the pyrazole ring, expected in the range of δ 110-150 ppm.

-

Methyl Ester Carbon (-OCH₃): A signal around δ 50-55 ppm.

-

N-Methyl Carbon (-NCH₃): A signal around δ 35-40 ppm.

-

Hydroxymethyl Carbon (-CH₂OH): A signal around δ 55-65 ppm.

IR (Infrared) Spectroscopy

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

-

C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ range for the aliphatic C-H bonds.

-

C=O Stretch: A strong, sharp absorption band around 1700-1730 cm⁻¹ characteristic of the ester carbonyl group.

-

C=N and C=C Stretches: Absorptions in the 1400-1600 cm⁻¹ region from the pyrazole ring.

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 170.17, corresponding to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.

Biological Significance and Application in Drug Discovery

The primary importance of methyl 3-(hydroxymethyl)-1-methyl-1H-pyrazole-5-carboxylate lies in its utility as a synthetic intermediate for the development of CDK2 inhibitors.[1][2]

The Role of CDK2 in Cancer

Cyclin-dependent kinase 2 (CDK2) is a key enzyme that regulates cell cycle progression, particularly the transition from the G1 to the S phase.[11][12][13] In many types of cancer, the CDK2 pathway is dysregulated, leading to uncontrolled cell proliferation.[13] Therefore, selective inhibition of CDK2 has emerged as a promising therapeutic strategy for the treatment of various cancers.[14][15]

Pyrazole-Based CDK2 Inhibitors

The pyrazole scaffold has been extensively utilized in the design of potent and selective CDK2 inhibitors.[1][2][16] The nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors and donors, facilitating strong interactions with the ATP-binding pocket of the kinase. The substituents on the pyrazole ring can be modified to enhance potency, selectivity, and pharmacokinetic properties. Methyl 3-(hydroxymethyl)-1-methyl-1H-pyrazole-5-carboxylate provides a versatile platform for such modifications. The hydroxymethyl group can be further functionalized to introduce additional binding interactions or to attach linkers for targeted drug delivery.

Illustrative Interaction Pathway

Safety, Handling, and Storage

Based on available safety data, methyl 3-(hydroxymethyl)-1-methyl-1H-pyrazole-5-carboxylate is classified as a skin and eye irritant. It is also important to note that the toxicological properties of this compound have not been fully investigated.

-

Handling: Use personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place. Keep away from strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

Methyl 3-(hydroxymethyl)-1-methyl-1H-pyrazole-5-carboxylate is a valuable synthetic intermediate with significant potential in the field of medicinal chemistry, particularly in the development of targeted cancer therapies. While a complete physicochemical profile is not yet publicly available, this guide provides a comprehensive overview of its known properties, a plausible synthetic approach, and its critical role as a building block for CDK2 inhibitors. As research in this area progresses, a more detailed understanding of this compound's properties and reactivity will undoubtedly facilitate the discovery of novel and more effective therapeutic agents.

References

-

One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. Accessed January 18, 2026. [Link]

-

1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. ResearchGate. Accessed January 18, 2026. [Link]

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. KTU ePubl. Accessed January 18, 2026. [Link]

-

5-methyl-1H-pyrazole-3-carboxylic acid. PubChem. Accessed January 18, 2026. [Link]

-

1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. NIST WebBook. Accessed January 18, 2026. [Link]

-

Targeting CDK2 for cancer therapy. PubMed. Accessed January 18, 2026. [Link]

-

Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. Royal Society of Chemistry. Accessed January 18, 2026. [Link]

-

Methyl 3-(hydroxymethyl)-1h-pyrazole-5-carboxylate. PubChem. Accessed January 18, 2026. [Link]

- Process for the preparation of 1-alkyl-pyrazole-5-carboxylic acid esters.

-

Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. ResearchGate. Accessed January 18, 2026. [Link]

-

Synthesis of pyrazole carboxylic acid intermediate 5... ResearchGate. Accessed January 18, 2026. [Link]

-

Recent Development of CDK2 Inhibitors as Anticancer Drugs: An Update (2015–2023). ResearchGate. Accessed January 18, 2026. [Link]

-

Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. ResearchGate. Accessed January 18, 2026. [Link]

-

Pyrazole synthesis. Organic Chemistry Portal. Accessed January 18, 2026. [Link]

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. Accessed January 18, 2026. [Link]

-

Cyclin-Dependent Kinase 2 Inhibitors in Cancer Therapy: An Update. ACS Publications. Accessed January 18, 2026. [Link]

-

Methyl 5-(3-nitrophenyl)-1H-pyrazole-3-carboxylate - 13C NMR. SpectraBase. Accessed January 18, 2026. [Link]

-

Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Publishing. Accessed January 18, 2026. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Accessed January 18, 2026. [Link]

-

Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity. PubMed. Accessed January 18, 2026. [Link]

-

Targeting CDK2 in cancer: challenges and opportunities for therapy. PubMed. Accessed January 18, 2026. [Link]

-

Supporting Information. The Royal Society of Chemistry. Accessed January 18, 2026. [Link]

-

Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. JOCPR. Accessed January 18, 2026. [Link]

-

methyl 3-nitro-1H-pyrazole-5-carboxylate. PubChem. Accessed January 18, 2026. [Link]

Sources

- 1. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 3-Methylpyrazole-5-carboxylic acid 97 402-61-9 [sigmaaldrich.com]

- 5. DE19701277A1 - Process for the preparation of 1-alkyl-pyrazole-5-carboxylic acid esters - Google Patents [patents.google.com]

- 6. Pyrazole synthesis [organic-chemistry.org]

- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. epubl.ktu.edu [epubl.ktu.edu]

- 9. 5-methyl-1H-pyrazole-3-carboxylic acid | C5H6N2O2 | CID 9822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. jocpr.com [jocpr.com]

- 11. Targeting CDK2 for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Targeting CDK2 in cancer: challenges and opportunities for therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. thieme-connect.de [thieme-connect.de]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to Methyl 5-(hydroxymethyl)-1-methyl-1H-pyrazole-3-carboxylate and Its Isomers: Synthesis, Properties, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of methyl 5-(hydroxymethyl)-1-methyl-1H-pyrazole-3-carboxylate, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. We will delve into its chemical identity, regioselective synthesis, physicochemical properties, and the broader context of its applications, grounded in the well-established biological significance of the pyrazole scaffold.

Navigating the Nomenclature: A Tale of Two Isomers

A critical first step in understanding this molecule is to address the ambiguity in its nomenclature. The position of the methyl group on the pyrazole ring dictates the formation of two distinct constitutional isomers, a fact that has led to some inconsistency in chemical catalogs. The CAS Number 1208081-25-7 is most frequently associated with Methyl 3-(hydroxymethyl)-1-methyl-1H-pyrazole-5-carboxylate .

According to IUPAC nomenclature conventions for substituted pyrazoles, the numbering begins at the substituted nitrogen atom. Therefore:

-

Methyl 5-(hydroxymethyl)-1-methyl-1H-pyrazole-3-carboxylate : The methyl group is on the nitrogen at position 1. The hydroxymethyl and methyl carboxylate groups are at positions 5 and 3, respectively.

-

Methyl 5-(hydroxymethyl)-2-methyl-2H-pyrazole-3-carboxylate : The methyl group is on the nitrogen at position 2.

It is imperative for researchers to verify the precise isomeric structure they are working with, as the substitution pattern can significantly influence the molecule's steric and electronic properties, and consequently its biological activity.

The Art of Synthesis: Achieving Regioselectivity

The synthesis of N-methylated pyrazoles often presents a challenge in controlling the regioselectivity of the N-alkylation step. The reaction of an unsymmetrical 1,3-dicarbonyl precursor with methylhydrazine can lead to a mixture of the N1 and N2 methylated isomers.[1] The nucleophilicity of the two nitrogen atoms in methylhydrazine is similar, making it difficult to control the site of initial attack.[1]

A robust and regioselective synthesis of the 1-methyl isomer can be achieved through a multi-step process starting from a pre-formed pyrazole ring, thereby avoiding the ambiguity of direct methylation of the heterocyclic core. A plausible synthetic pathway is outlined below, adapted from established methodologies for the modification of pyrazole-3,5-dicarboxylates.[2]

Experimental Protocol: Synthesis of Methyl 3-(hydroxymethyl)-1-methyl-1H-pyrazole-5-carboxylate

Step 1: N-Methylation of Diethyl 1H-pyrazole-3,5-dicarboxylate

-

To a solution of diethyl 1H-pyrazole-3,5-dicarboxylate in a suitable solvent such as acetone, add potassium carbonate (K₂CO₃).

-

While stirring, add methyl iodide (CH₃I) dropwise.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure to obtain diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate.

Causality: This step establishes the N1-methylation pattern unambiguously. The use of a base like potassium carbonate is crucial to deprotonate the pyrazole NH, making it nucleophilic for the subsequent reaction with methyl iodide.

Step 2: Selective Hydrolysis

-

Dissolve the resulting diethyl ester in methanol.

-

Cool the solution to 0°C and add a solution of potassium hydroxide (KOH) in methanol dropwise.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

-

Evaporate the organic solvent, dissolve the residue in water, and acidify with concentrated hydrochloric acid (HCl) to a pH of 2-3.

-

Extract the product with ethyl acetate. The organic layer contains 3-(methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid.[2]

Causality: The selective hydrolysis of one of the two ester groups is a key step. While challenging, controlling the stoichiometry of the base and the reaction conditions can favor the formation of the mono-acid.

Step 3: Esterification and Reduction

-

The carboxylic acid from the previous step is then converted to its methyl ester, for example, by reaction with methanol in the presence of an acid catalyst.

-

The resulting dimethyl ester is then selectively reduced. A milder reducing agent like lithium borohydride (LiBH₄) can be used to selectively reduce one of the ester groups to the corresponding primary alcohol.

Causality: The choice of reducing agent is critical. A strong reducing agent like lithium aluminum hydride (LiAlH₄) would likely reduce both ester groups. Lithium borohydride offers a greater degree of selectivity.

Below is a Graphviz diagram illustrating this synthetic workflow.

Caption: Synthetic pathway to the target compound.

Physicochemical Properties

Precise experimental data for this specific compound is not widely published in peer-reviewed literature. However, based on its structure and data from chemical suppliers, we can compile the following information for the compound with CAS Number 1208081-25-7.

| Property | Value | Source |

| CAS Number | 1208081-25-7 | [3][4] |

| Molecular Formula | C₇H₁₀N₂O₃ | [5] |

| Molecular Weight | 170.17 g/mol | [5] |

| IUPAC Name | Methyl 3-(hydroxymethyl)-1-methyl-1H-pyrazole-5-carboxylate | [6] |

| SMILES | O=C(C1=CC(CO)=NN1C)OC | [6] |

| Purity (typical) | >95% | [3] |

| Storage | Inert atmosphere, 2-8°C | [6] |

Applications in Drug Discovery: The Power of the Pyrazole Scaffold

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[7] Pyrazole-containing compounds exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, anticancer, and antiviral properties.[8][9]

The presence of the carboxylate and hydroxymethyl functional groups on the pyrazole ring of the title compound offers multiple points for hydrogen bonding and potential covalent modification, making it an attractive building block for the synthesis of more complex drug candidates. These groups can interact with amino acid residues in the active sites of enzymes and receptors.

Case Study: Celecoxib - A Pyrazole-Containing Blockbuster Drug

A prominent example of a successful drug featuring the pyrazole core is Celecoxib (marketed as Celebrex). It is a selective COX-2 inhibitor used to treat pain and inflammation.[8] The synthesis of Celecoxib typically involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine.[3]

The diagram below illustrates the general synthetic approach to pyrazoles, which is the core reaction in the industrial synthesis of Celecoxib.

Caption: General pyrazole synthesis via cyclocondensation.

The success of drugs like Celecoxib underscores the therapeutic potential of the pyrazole scaffold. The functional groups present in methyl 5-(hydroxymethyl)-1-methyl-1H-pyrazole-3-carboxylate make it a versatile starting material for the development of new chemical entities with potentially improved efficacy, selectivity, or pharmacokinetic profiles. For instance, the hydroxymethyl group could be a site for prodrug strategies to enhance solubility or bioavailability, while the carboxylate could be converted to various amides to explore structure-activity relationships.

Conclusion

Methyl 5-(hydroxymethyl)-1-methyl-1H-pyrazole-3-carboxylate and its isomers are valuable building blocks for medicinal chemistry and drug discovery. A thorough understanding of their nomenclature and regioselective synthesis is crucial for their effective use in research and development. The pyrazole core, exemplified by the success of drugs like Celecoxib, continues to be a fertile ground for the discovery of new therapeutics. The functional handles on the title compound provide a rich platform for the design and synthesis of novel bioactive molecules.

References

-

Thieme Chemistry. Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. [Link]

- Anumula, R. R., Aalla, S., Gilla, G., & Bojja, Y. (2014). An Improved and Scalable Process for Celecoxib: A Selective Cyclooxygenase-2 Inhibitor. Organic Process Research & Development, 18(4), 558-563.

-

de Oliveira, C. S. A., de Freitas, R. P., & da Silva, F. C. (2022). Regiodivergent Synthesis of 3,4- and 4,5-Disubstituted N-Methylpyrazoles from 4-Acyl-1H-pyrrole-2,3-dione and Methylhydrazine. The Journal of Organic Chemistry, 87(13), 8466–8479. [Link]

-

de Oliveira, C. S. A., de Freitas, R. P., & da Silva, F. C. (2022). Regiodivergent Synthesis of 3,4- and 4,5-Disubstituted N-Methylpyrazoles from 4-Acyl-1H-pyrrole-2,3-dione and Methylhydrazine. The Journal of Organic Chemistry, 87(13), 8466–8479. [Link]

-

Saeed, A., Hussain, M. T., & Flörke, U. (2012). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Crystals, 2(3), 1248-1252. [Link]

-

El-Sayed, M. A. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 134. [Link]

- Kumar, V., & Aggarwal, R. (2019). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical Sciences and Research, 10(5), 2136-2151.

-

El-Sayed, M. A. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 134. [Link]

- Google Patents.

-

Frontiers in Pharmacology. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. [Link]

-

ResearchGate. Recent advances in the synthesis of new pyrazole derivatives. [Link]

-

Kamal, A., & Kumar, B. A. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 26(21), 6649. [Link]

-

Saeed, A., Hussain, M. T., & Flörke, U. (2012). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Crystals, 2(3), 1248-1252. [Link]

-

ResearchGate. Representative drugs containing the pyrazole scaffold. [Link]

-

ResearchGate. Examples of pyrazole-containing drugs and their pharmacological activities. [Link]

-

ResearchGate. The molecular structure of methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate ( 1 ). Anisotropic displacement ellipsoids are drawn at the 50% probability level. [Link]

-

Ansari, A., Ali, A., Asif, M., & Shamsuzzaman. (2017). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 22(4), 582. [Link]

-

Burbulis, I., Čikotienė, I., & Vektarienė, A. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 25(21), 5128. [Link]

- Google Patents. Preparation method of 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile.

-

Howei Pharm. Methyl 5-hydroxymethyl-2-methyl-2H-pyrazole-3-carboxylate 95+%. [Link]

-

ResearchGate. Synthesis of 3,5-disubstituted pyrazoles and their derivatives. [Link]

-

Nanjing Bike Biotechnology Co., Ltd. This compound. [Link]

-

de C. F. de A. F., P. A., de A. M., D. C. F., & de A. L., M. A. (2016). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Molecules, 21(11), 1545. [Link]

- Ghavaminejad, A., & Ghashghaee, N. (2021). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Scientific Reports, 11(1), 1-9.

-

Archana, S. D., Banu, H. A. N., Kalluraya, B., Yathirajan, H. S., Balerao, R., & Butcher, R. J. (2018). 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde. IUCrData, 3(1), x172023. [Link]

-

Burbulis, I., Čikotienė, I., & Vektarienė, A. (2020). Synthesis and characterization of novel methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 25(21), 5128. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. CN105646355A - Preparation method of 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile - Google Patents [patents.google.com]

- 3. nbinno.com [nbinno.com]

- 4. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]

- 5. Methyl 3-(hydroxymethyl)-1h-pyrazole-5-carboxylate | C6H8N2O3 | CID 54375173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide to the Biological Activity of Pyrazole Derivatives

Introduction: The Enduring Significance of the Pyrazole Heterocycle